molecular formula C10H7N3O B2766284 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile CAS No. 91587-99-4

2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile

Cat. No. B2766284
CAS RN: 91587-99-4
M. Wt: 185.186
InChI Key: NZENSMZSTAMKKA-UHFFFAOYSA-N
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Description

“2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile” is a chemical compound with the CAS Number: 91587-99-4. It has a molecular weight of 185.19 and its IUPAC name is (4-oxo-3,4-dihydro-1-phthalazinyl)acetonitrile .


Molecular Structure Analysis

The InChI code for “2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile” is 1S/C10H7N3O/c11-6-5-9-7-3-1-2-4-8(7)10(14)13-12-9/h1-5,12H,(H,13,14) . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile” is a solid compound with a molecular weight of 185.19 .

Scientific Research Applications

Coordination Polymers and Luminescence

The study by Calvez, Daiguebonne, and Guillou (2011) introduces lanthanide-containing coordination polymers synthesized from hexanuclear molecular building blocks, exploring the compound's utility in constructing complex structures with potential applications in luminescence and materials science. The luminescent properties of these polymers, particularly with terbium (Tb), are highlighted, indicating their potential use in creating luminescent materials (Calvez, Daiguebonne, & Guillou, 2011).

Blue Emitters for Optoelectronics

Ilkun et al. (2008) describe the synthesis and characterization of benz(2-heteroaryl)cyanoximes and their thallium(I) complexes, showcasing these compounds as new room temperature blue emitters. This research suggests potential applications in optoelectronics and photonics, where strong blue emission is desirable for display technologies and lighting applications (Ilkun et al., 2008).

Structural Analysis of Complex Molecules

Pollesello and Nore (2003) conducted a complete structural analysis of OR-1746, a product of cyclocondensation containing clusters of protonated and unprotonated nitrogens. This work demonstrates the application of pulsed-field-gradient heteronuclear NMR in elucidating the structures of complex molecules, which is crucial for the development of new pharmaceuticals and understanding their interactions at the molecular level (Pollesello & Nore, 2003).

Photoreactivity and Stereodifferentiation

Pérez‐Ruiz, Gil, and Miranda (2005) explored the photochemical cycloreversion of diastereomeric methoxynaphthalene-oxetane dyads, highlighting the compound's photoreactivity and potential for stereodifferentiation. This research is relevant for developing photoresponsive materials and understanding the mechanisms behind light-induced molecular changes (Pérez‐Ruiz, Gil, & Miranda, 2005).

Antitumor Activities

Wardakhan, Ibrahim, and Zaki (2011) investigated the utility of a related compound in synthesizing fused heterocyclic derivatives with anti-tumor activities. This study underscores the importance of such compounds in medicinal chemistry, particularly in designing new drugs with potential anti-tumor properties (Wardakhan, Ibrahim, & Zaki, 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

2-(4-oxo-3H-phthalazin-1-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c11-6-5-9-7-3-1-2-4-8(7)10(14)13-12-9/h1-4H,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZENSMZSTAMKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile

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